N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Description
N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a propanamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16-2-7-18(8-3-16)25-31(27,28)20-10-4-17(5-11-20)6-13-23(26)24-19-9-12-21-22(14-19)30-15-29-21/h2-5,7-12,14,25H,6,13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLIDTMUNJOXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step often involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step might involve coupling the benzodioxole and sulfamoyl intermediates with a propanamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfamoyl groups.
Medicine: Potential use as a drug candidate for diseases where modulation of specific pathways is beneficial.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with sulfamoyl groups can act as enzyme inhibitors by mimicking the transition state of enzyme substrates. The benzodioxole ring might interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide: Lacks the sulfamoyl group, potentially altering its biological activity.
N-(1,3-benzodioxol-5-yl)-3-[4-(methylsulfonyl)phenyl]propanamide: Contains a methylsulfonyl group instead of a sulfamoyl group, which might affect its reactivity and mechanism of action.
Uniqueness
The presence of both the benzodioxole ring and the sulfamoyl group in N-(1,3-benzodioxol-5-yl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced binding affinity and specific enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
